[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol
Overview
Description
“[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the empirical formula C6H13NO . It is also known as N-Methyl-L-prolinol or (S)-2-Hydroxymethyl-1-methylpyrrolidine . This compound is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is characterized by a five-membered pyrrolidine ring . The structure is further characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space .Chemical Reactions Analysis
While specific chemical reactions involving “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” are not available, pyrrolidine compounds are known for their versatility in drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
“[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol” is a liquid at room temperature . It has a density of 0.968 g/mL at 25 °C and a boiling point of 67-69 °C/12 mmHg . The compound has an optical activity of [α]19/D −49.5°, c = 5 in methanol .Scientific Research Applications
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Drug Discovery
- Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported in the literature from 2015 to date .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
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Antitumor Agents
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Catalytic Asymmetric Grignard Cross-Coupling Reactions
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Peptide Synthesis
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Alkylation of Azoles
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Precursor to Ligands
Safety And Hazards
Future Directions
Pyrrolidine compounds, including “[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol”, have a promising future in drug discovery due to their versatility and the ability to generate structural diversity . They are expected to continue playing a significant role in the development of new drugs for the treatment of various diseases .
properties
IUPAC Name |
[1-(pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-8-10-4-2-6-12(10)7-9-3-1-5-11-9/h9-11,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNLMMCEOJFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCCC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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